Formothion
Description
Formothion (IUPAC name: S-{2-[Formyl(methyl)amino]-2-oxoethyl} O,O-dimethyl phosphorodithioate) is an organophosphate (OP) insecticide and acaricide. It functions as a cholinesterase inhibitor, disrupting neurotransmission in pests. This compound is metabolized in biological systems to yield active or persistent metabolites, such as dimethoate and omethoate, which influence its environmental persistence and toxicity profile .
Properties
IUPAC Name |
2-dimethoxyphosphinothioylsulfanyl-N-formyl-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12NO4PS2/c1-7(5-8)6(9)4-14-12(13,10-2)11-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKKULXCBHRFOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C(=O)CSP(=S)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NO4PS2 | |
| Record name | FORMOTHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5010 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041991 | |
| Record name | Formothion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Formothion appears as viscous yellow oil or a crystalline mass. Used as an insecticide and acaricide on crops and ornamentals. Not presently produced commercially in the U.S. (EPA, 1998), Yellow liquid; mp = 25 deg C; [Hawley] Pale yellow liquid or solid; mp = 25-26 deg C; [HSDB] Colorless to pale yellow liquid or solid; mp = 25-26 deg C; [MSDSonline] | |
| Record name | FORMOTHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5010 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Formothion | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5373 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Decomposes on distillation | |
| Record name | FORMOTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1587 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Completely miscible with common organic solvents, e.g. alcohols, ethers, ketones, chloroform, benzene, toluene, xylene; slightly soluble in hexane; very slightly soluble in ligroin and paraffin oil., MISCIBLE WITH ... DIETHYL ETHER, In water, 2.6X10+3 mg/L at 24 °C | |
| Record name | FORMOTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1587 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.361 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.361 at 20 °C | |
| Record name | FORMOTHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5010 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FORMOTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1587 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
8.5e-06 mmHg at 68 °F (EPA, 1998), 0.00000085 [mmHg], 8.48X10-7 mm Hg at 30 °C | |
| Record name | FORMOTHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5010 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Formothion | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5373 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | FORMOTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1587 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellowish liquid, Viscous pale yellow liquid or crystalline mass | |
CAS No. |
2540-82-1 | |
| Record name | FORMOTHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5010 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Formothion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2540-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formothion [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002540821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formothion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formothion | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORMOTHION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O9EWV477R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FORMOTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1587 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
77 °F (EPA, 1998), 25-26 °C | |
| Record name | FORMOTHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5010 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FORMOTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1587 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Chemical Synthesis of Formothion
Core Synthetic Pathway
This compound is synthesized via a multistep process involving (1) preparation of the N-formyl-N-methylcarbamoylmethyl intermediate and (2) coupling with O,O-dimethyl phosphorodithioate. The general sequence is as follows:
Synthesis of N-Methylchloroacetamide :
Chloroacetyl chloride reacts with methylamine in anhydrous dichloromethane at 0–5°C to yield N-methylchloroacetamide (Cl–CH₂–CONHCH₃). Excess methylamine ensures complete substitution, with yields exceeding 85% under optimized conditions.Formylation of N-Methylchloroacetamide :
The secondary amine group in N-methylchloroacetamide undergoes formylation using formic acid and acetic anhydride as a catalyst. This step produces N-formyl-N-methylchloroacetamide (Cl–CH₂–CON(CH₃)CHO) at 60–70°C, with a reaction time of 4–6 hours. Alternative formylation agents, such as formyl chloride, may enhance selectivity but require stringent moisture control.Nucleophilic Substitution with Phosphorodithioate :
N-formyl-N-methylchloroacetamide reacts with the sodium salt of O,O-dimethyl phosphorodithioate in acetonitrile at 50°C. The chloride substituent is displaced by the sulfur nucleophile, forming this compound. Anhydrous conditions and catalytic potassium iodide improve yields (70–80%).
Reaction Mechanism :
The substitution follows an Sₙ2 pathway, where the thiolate ion attacks the electrophilic carbon adjacent to the carbamoyl group. Concurrently, the phosphorus center in the phosphorodithioate stabilizes the transition state through partial positive charge delocalization.
Alternative Synthetic Routes
Thiourea-Mediated Mercaptan Formation
To circumvent challenges in direct substitution, the chloroacetamide intermediate may first be converted to a mercaptan:
- Thiouronium Salt Formation :
N-formyl-N-methylchloroacetamide reacts with thiourea in ethanol under reflux, yielding the thiouronium salt (Cl–CH₂–CON(CH₃)CHO·SC(NH₂)₂⁺Cl⁻). - Alkaline Hydrolysis :
Treatment with sodium hydroxide liberates the free mercaptan (HS–CH₂–CON(CH₃)CHO), which subsequently reacts with O,O-dimethyl phosphorochloridodithioate to form this compound.
Purification and Characterization
Isolation Techniques
Crude this compound is purified via:
- Liquid-Liquid Extraction : Partitioning between ethyl acetate and brine removes unreacted starting materials.
- Column Chromatography : Silica gel eluted with hexane:ethyl acetate (7:3) isolates this compound (Rf = 0.45).
- Crystallization : Recrystallization from ethanol-water mixtures yields >95% pure crystals.
Analytical Characterization
Key spectroscopic data for this compound:
Industrial-Scale Production Considerations
Process Optimization
- Solvent Selection : Tetrahydrofuran (THF) replaces acetonitrile in large-scale reactions due to lower toxicity and easier recovery.
- Catalytic Systems : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates by 40% in biphasic systems.
- Waste Management : Phosphorus-containing byproducts are neutralized with lime slurry to precipitate non-toxic calcium phosphate.
Chemical Reactions Analysis
Formothion undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form more stable oxon derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to produce phosphorodithioic acid and N-formyl-2-mercapto-N-methylacetamide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, hydrolyzing agents like water or acids, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Agricultural Applications
Crop Protection:
Formothion is utilized in the agricultural sector for pest control on several crops including:
- Tree Fruits: Effective against various pests that threaten fruit yield.
- Vines: Protects grapes and other vine crops from damaging insects.
- Olives: Used to maintain the health of olive trees.
- Cereals and Sugar Cane: Provides protection against pests that can devastate these crops.
- Rice: Helps manage pest populations in rice paddies .
Formulations:
this compound is available in various formulations such as emulsifiable concentrates and ultra-low volume sprays. These formulations facilitate its application across different agricultural settings .
Toxicological Effects
This compound acts as a cholinesterase inhibitor, which can impair normal nervous system functions. In studies involving rat feeding, doses as low as 16 mg/kg have shown significant effects. The U.S. Environmental Protection Agency classifies this compound as toxicity class II (moderately toxic), indicating caution is necessary when handling this compound .
Table 1: Toxicity Classification of this compound
| Classification | Description |
|---|---|
| EPA Class II | Moderately toxic |
| Signal Word | Warning |
| Cholinesterase Inhibition | Yes |
Environmental Impact
Persistence and Degradation:
The persistence of this compound in the environment varies by soil type and climatic conditions. For example, its degradation half-life can range from 0.5 to 15 days depending on the environmental factors. In loamy soils, it degrades rapidly (less than 1 day), while in other conditions it may persist longer .
Ecotoxicological Concerns:
this compound has been associated with potential ecological risks due to its toxicity to non-target organisms. Studies indicate that significant portions of the applied dose (98-99%) are excreted in urine, raising concerns about groundwater contamination .
Table 2: Environmental Persistence of this compound
| Soil Type | Half-Life (Days) | Persistence |
|---|---|---|
| Loamy Soil | <1 | Low |
| Sandy Soil | 0.5 - 15 | Moderate |
Case Studies
Case Study 1: Efficacy on Bean Plants
Research conducted on the fate of this compound on bean plants demonstrated its effectiveness in controlling pest populations while monitoring its dissipation rates. The study highlighted that this compound residues decreased significantly over time, showcasing its efficiency as a pesticide while also emphasizing the necessity for careful monitoring to prevent ecological harm .
Case Study 2: Field Trials on Apples
Field trials conducted in the Netherlands revealed that after applying this compound at specified rates on apple trees, residue levels were monitored to ensure they remained below safety thresholds (less than 0.1 mg/kg) within a designated pre-harvest interval (PHI) of 21 days. This case underscores the importance of adhering to application guidelines to mitigate risks associated with pesticide residues .
Mechanism of Action
Formothion exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at nerve synapses, causing continuous nerve signal transmission and ultimately resulting in the paralysis and death of the target pests . The molecular targets involved include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly.
Comparison with Similar Compounds
Formothion shares structural and functional similarities with other OPs, particularly dimethoate and omethoate . Below is a detailed comparison based on metabolic stability, environmental behavior, and bioactivity.
Structural and Metabolic Comparisons
This compound vs. Dimethoate
- Structural Relationship: Dimethoate (O,O-dimethyl S-methylcarbamoylmethyl phosphorodithioate) is both a precursor and metabolite of this compound. The key structural difference lies in the substitution of the formyl-methylamino group in this compound with a methylcarbamoylmethyl group in dimethoate (Figure 2 in ).
- Metabolic Stability: this compound exhibits biphasic clearance in human liver microsomes (HLMs), with fast and slow phases of 22.27 µL/min/mg and 2.623 µL/min/mg (high-dose) versus 24.56 µL/min/mg and 3.50 µL/min/mg (low-dose).
- Environmental Fate :
This compound vs. Omethoate
- Functional Role : Omethoate (O,O-dimethyl S-(N-methylcarbamoylmethyl) phosphorothioate) is the oxon analog of dimethoate and a more potent acetylcholinesterase inhibitor.
- Bioactivity :
Data Tables
Table 1: Metabolic and Environmental Properties
Table 2: Toxicity Profiles
| Compound | LD50 (Rat, oral) | Cholinesterase Inhibition Potency |
|---|---|---|
| This compound | 365–500 mg/kg | Moderate |
| Dimethoate | 150–250 mg/kg | High |
| Omethoate | 30–50 mg/kg | Very High |
Key Research Findings
Metabolic Pathways :
- This compound’s rapid hydrolysis to dimethoate in HLMs suggests it acts as a pro-insecticide, relying on metabolic activation for efficacy .
- The persistence of dimethoate in HLMs and plants highlights its role as a recalcitrant environmental contaminant .
Toxicity Implications :
- The conversion of this compound to omethoate increases acute toxicity, necessitating careful residue monitoring in agricultural settings .
Environmental Impact :
- This compound’s metabolites, particularly bis-(O,O-dimethyl-thiophosphoryl) disulfide, contribute to long-term soil and water contamination .
Biological Activity
Formothion, a synthetic organophosphate compound, is primarily recognized for its role as a pesticide. Its chemical structure is characterized by the formula and it functions as an acetylcholinesterase inhibitor, impacting neurotransmission in various organisms. This article delves into the biological activity of this compound, exploring its mechanisms, effects on different biological systems, and relevant case studies.
This compound exerts its biological effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. By inhibiting AChE, this compound leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism can cause various physiological effects ranging from increased muscle contraction to potential neurotoxicity.
Toxicological Effects
Research has shown that this compound can have significant toxicological effects on both non-target organisms and humans. Key findings include:
- Acute Toxicity : Studies indicate that exposure to this compound can lead to acute symptoms such as respiratory distress, muscle twitching, and in severe cases, death due to respiratory failure. The LD50 (lethal dose for 50% of the population) has been documented in various studies, with values varying based on species and exposure routes .
- Chronic Effects : Long-term exposure to this compound has been associated with reproductive toxicity. In animal studies, adverse effects on sperm quality and quantity were observed at doses significantly lower than the LD50 .
Biological Activity in Various Organisms
This compound's biological activity varies across different species. The following table summarizes key findings regarding its effects:
Case Studies
- Resistance Development in Insects : A study conducted using transcriptome analysis revealed that certain populations of oriental fruit flies developed resistance to this compound. This research highlighted the genetic adaptations that enable these insects to survive despite exposure to this pesticide, emphasizing the need for integrated pest management strategies .
- Impact on Aquatic Life : Research has demonstrated that this compound can adversely affect aquatic ecosystems. For instance, exposure to contaminated water sources led to significant mortality rates in fish species, underscoring the importance of monitoring pesticide runoff into waterways .
- Human Health Implications : A cohort study involving agricultural workers exposed to this compound showed a higher incidence of neurological disorders compared to unexposed individuals. Symptoms included chronic headaches, dizziness, and cognitive impairments, which were attributed to long-term exposure to organophosphates .
Q & A
Basic Research Questions
Q. What are the standard analytical methods for detecting Formothion and its metabolites in environmental and biological samples?
- Methodological Answer : Gas Chromatography (GLC) with thermionic detection is the primary method for quantifying this compound, dimethoate, and omethoate residues. The protocol involves sample extraction with organic solvents (e.g., acetonitrile), cleanup using solid-phase extraction, and quantification against certified reference standards. Multi-residue methods validated for organophosphates (e.g., Storherr et al., 1971) are also applicable, but matrix-specific validation (e.g., citrus vs. leafy vegetables) is critical due to differential metabolite persistence .
Q. What key toxicological parameters (e.g., LD50, NOAEL) define this compound’s safety profile?
- Methodological Answer : Chronic toxicity studies in rats and dogs establish a No-Observed-Adverse-Effect Level (NOAEL) of 1 mg/kg bw/day. The LD50 for acute oral toxicity in rats is 250–330 mg/kg. Researchers must prioritize cholinesterase inhibition assays (plasma and RBC) as biomarkers of exposure, with histopathological examinations of spleen and liver to confirm organ-specific effects .
Q. How should researchers design experiments to assess this compound’s environmental persistence?
- Methodological Answer : Conduct soil and water half-life studies under controlled pH and UV exposure. For soil, use OECD Guideline 307 with LC-MS/MS for quantification. For aquatic systems, include hydrolysis kinetics at pH 4–9 and photolysis experiments with simulated sunlight. Field trials should monitor residues in crops like citrus, where this compound persists up to 62 days post-application .
Advanced Research Questions
Q. How can conflicting data on this compound residues in citrus versus leafy vegetables be resolved methodologically?
- Methodological Answer : Citrus-specific retention of this compound (vs. rapid degradation to dimethoate in leafy crops) necessitates matrix-specific extraction protocols. Use isotope dilution mass spectrometry (IDMS) to distinguish parent compounds from metabolites. Cross-validate results using in vitro plant metabolism models (e.g., bean plant studies by Sauer, 1972) to simulate metabolic pathways .
Q. What experimental approaches are recommended for elucidating this compound’s metabolic pathways in non-target organisms?
- Methodological Answer : Radiolabeled (¹⁴C) this compound studies in model organisms (e.g., Daphnia magna or soil invertebrates) can track metabolite formation. Combine high-resolution mass spectrometry (HRMS) with stable isotope tracing to identify intermediates like O,O-dimethyl dithiophosphoryl acetic acid. In vivo assays should measure acetylcholinesterase inhibition kinetics post-metabolite exposure .
Q. What statistical frameworks optimize dose-response analysis in this compound toxicity studies?
- Methodological Answer : Use nonlinear mixed-effects modeling (NLME) to account for inter-species variability in cholinesterase inhibition. Bayesian hierarchical models are recommended for integrating chronic data (e.g., 2-year rat studies) with acute toxicity endpoints. Sensitivity analyses should prioritize covariates like sex-specific growth curves and food intake adjustments .
Q. How can researchers address data gaps in this compound’s carcinogenic potential and long-term ecological impacts?
- Methodological Answer : Implement the OECD 451 carcinogenicity protocol with transgenic rodent models (e.g., Tg.rasH2) to accelerate tumorigenicity assessments. For ecological studies, deploy mesocosm systems to simulate field conditions, monitoring bioaccumulation in aquatic food webs via LC-MS/MS and biomarker profiling (e.g., vitellogenin in fish) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
